4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide
Description
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide (CAS 725227-19-0) is a halogenated benzothiophene derivative with the molecular formula C₉H₆BrClN₂OS and a calculated molecular weight of 305.5 g/mol. The compound features a benzothiophene core substituted with bromine (Br) at position 4 and chlorine (Cl) at position 3, coupled with a carbohydrazide (-CONHNH₂) group at position 2 . The presence of both Br and Cl enhances its polarity and may influence reactivity in substitution or coupling reactions.
Properties
IUPAC Name |
4-bromo-3-chloro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWJTGIWYBGZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Formation of Carbohydrazide: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbohydrazide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical data for 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide and related derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|
| This compound | 725227-19-0 | C₉H₆BrClN₂OS | 305.5 (calculated) | Br (4), Cl (3) | N/A | N/A |
| 4-Bromo-1-benzothiophene-2-carbohydrazide | 1171927-39-1 | C₉H₇BrN₂OS | 271.13 | Br (4) | 1.729 (predicted) | 12.21 |
| 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide | 583050-67-3 | C₁₀H₉ClN₂OS* | ~254.7 (estimated) | Cl (3), CH₃ (4) | N/A | N/A |
| 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride | 34576-82-4 | C₉H₄Cl₂NO₃S | 294.08 | Cl (3), NO₂ (6) | N/A | N/A |
*Assumed formula based on substituents.
Key Observations:
Molecular Weight and Halogenation: The target compound has the highest molecular weight (305.5 g/mol) due to dual halogenation (Br and Cl). In contrast, 4-Bromo-1-benzothiophene-2-carbohydrazide (CAS 1171927-39-1) lacks Cl, resulting in a lower molecular weight (271.13 g/mol) . The nitro-substituted derivative (CAS 34576-82-4) exhibits reduced molecular weight but higher reactivity due to the electron-withdrawing nitro (-NO₂) group .
Density and Polarity :
- The density of 4-Bromo-1-benzothiophene-2-carbohydrazide is predicted to be 1.729 g/cm³ , attributed to bromine’s high atomic mass . The target compound likely has a higher density due to additional Cl, though experimental data is lacking.
Acidity (pKa) :
- The pKa of the 4-bromo derivative (12.21) suggests moderate acidity at the hydrazide (-NHNH₂) group. The target compound’s pKa is expected to be lower due to electron-withdrawing effects from both Br and Cl, enhancing hydrazide proton dissociation .
Reactivity and Functional Group Interactions
- Nucleophilic Substitution: Bromine at position 4 in the target compound is more susceptible to substitution than chlorine due to its lower bond dissociation energy. However, steric hindrance from the adjacent Cl at position 3 may slow reactions compared to monosubstituted analogs like 4-Bromo-1-benzothiophene-2-carbohydrazide .
- Electronic Effects : The nitro group in 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride (CAS 34576-82-4) strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions. In contrast, the target compound’s dual halogenation creates a moderately electron-deficient ring, favoring reactions at the carbohydrazide group .
Biological Activity
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound belongs to the benzothiophene family, characterized by a thiophene ring fused to a benzene ring, with a bromo substituent at the 4-position and a chloro substituent at the 3-position. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 271.134 g/mol.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds in the benzothiophene series suggest that structural modifications can enhance activity against resistant strains.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis |
| Compound 8c | 0.60 | M. bovis BCG |
| Compound 8g | 0.61 | M. bovis BCG |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), it demonstrated cytotoxic effects. The mechanism appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair mechanisms, leading to increased DNA damage and subsequent apoptosis.
- Protein Interaction : It can disrupt protein synthesis pathways, which are critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
- Study on Antimycobacterial Activity : A study evaluated various benzothiophene derivatives against Mycobacterium tuberculosis, highlighting that modifications in substituents significantly affect antimicrobial potency. The study found that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
- Cytotoxicity Evaluation : In another investigation focused on anticancer properties, compounds structurally similar to this compound were tested against multiple cancer cell lines. The results indicated that certain derivatives had IC values comparable to established chemotherapeutics like Doxorubicin .
Q & A
Q. What are the established synthetic routes for 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and acylation of benzothiophene precursors. For example, bromination of 3-chloro-1-benzothiophene-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromo substituent. Subsequent hydrazide formation via reaction with hydrazine hydrate requires anhydrous conditions to minimize hydrolysis . Optimization strategies include factorial design experiments to assess variables (e.g., temperature, stoichiometry) and HPLC monitoring to track intermediate purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) for verifying substituent positions and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed via HPLC (≥95% purity threshold) using C18 columns with UV detection at 254 nm. Conflicting data (e.g., unexpected peaks in NMR) should be resolved using orthogonal techniques like IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carbohydrazide) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : The bromo and chloro substituents may release toxic fumes upon decomposition. Use fume hoods and personal protective equipment (PPE) during synthesis. Stability tests (TGA/DSC) under varying temperatures and pH conditions are recommended to assess decomposition risks. Storage at –20°C in inert atmospheres (argon) prevents degradation .
Advanced Research Questions
Q. How does halogen substitution (Br, Cl) influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and Cl groups activates the benzothiophene core for Suzuki-Miyaura coupling , enabling aryl boronic acid substitutions at the 2-position. Computational studies (DFT) can map electron density distributions to predict regioselectivity. Experimental validation involves coupling with phenylboronic acid using Pd(PPh₃)₄ catalyst in THF/Na₂CO₃ (80°C, 12h), followed by LC-MS analysis of products .
Q. What strategies resolve contradictory spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., split NMR peaks) may arise from dynamic rotational isomerism in the carbohydrazide group. Variable-temperature NMR (VT-NMR) can identify conformational changes. Alternatively, X-ray crystallography provides definitive structural data. For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) with <5 ppm error margins is critical .
Q. How can the carbohydrazide group be leveraged to synthesize bioactive derivatives?
- Methodological Answer : The hydrazide moiety reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, which are screened for antimicrobial or anticancer activity. For example, condensation with 4-fluorobenzaldehyde under acidic conditions (HCl/EtOH, reflux) yields hydrazone derivatives. Biological assays (MTT for cytotoxicity) and molecular docking (PDB: 1M17 for kinase targets) validate therapeutic potential .
Q. What experimental designs study the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Fractional factorial designs systematically vary substituents (e.g., replacing Br with I or Cl with F) to assess impact on bioactivity. For example, IC₅₀ values against cancer cell lines (e.g., MCF-7) are measured, and QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) with activity .
Q. How can AI-driven simulations optimize synthesis or predict biological activity?
- Methodological Answer : COMSOL Multiphysics models reaction kinetics to optimize temperature/pH for yield. AI platforms (e.g., AlphaFold) predict binding affinities to targets like tubulin or topoisomerase II. For instance, molecular dynamics simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
